molecular formula C6H8ClN3OS B028689 3-Chloro-4-morpholino-1,2,5-thiadiazole CAS No. 30165-96-9

3-Chloro-4-morpholino-1,2,5-thiadiazole

Cat. No.: B028689
CAS No.: 30165-96-9
M. Wt: 205.67 g/mol
InChI Key: LAUCCQWGVCJGFT-UHFFFAOYSA-N
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Description

3-Chloro-4-morpholino-1,2,5-thiadiazole (CAS 30165-96-9) is a heterocyclic compound with the molecular formula C₆H₈ClN₃OS and a molecular weight of 205.66 g/mol. It is a yellow crystalline powder with a melting point of 46°C and is ≥98.0% pure by GC analysis . This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of S-(-)-Timolol, a non-selective beta-blocker used to treat glaucoma and hypertension . Its structure features a thiadiazole ring substituted with a chlorine atom at position 3 and a morpholine group at position 4, conferring unique electronic and steric properties .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Chlorination of 3-Hydroxy-4-morpholino-1,2,5-thiadiazole

A foundational method involves the chlorination of 3-hydroxy-4-morpholino-1,2,5-thiadiazole. This two-step process begins with the synthesis of the hydroxylated precursor, followed by hydroxyl-to-chloro substitution.

Step 1: Synthesis of 3-Hydroxy-4-morpholino-1,2,5-thiadiazole
The hydroxylated precursor is synthesized via nucleophilic substitution. Morpholine reacts with 3-chloro-4-hydroxy-1,2,5-thiadiazole under basic conditions, displacing the chlorine at position 4. This reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) with catalysts like piperidine or alkali metal hydroxides . For example, in DMF with piperidine, the reaction achieves completion within 8 hours at 60–65°C .

Step 2: Chlorination of the Hydroxyl Group
The hydroxyl group at position 3 is replaced with chlorine using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction proceeds via a nucleophilic acyl substitution mechanism, yielding 3-chloro-4-morpholino-1,2,5-thiadiazole. Optimal conditions include refluxing in anhydrous dichloromethane or toluene, with yields exceeding 85% .

Direct Substitution of 3,4-Dichloro-1,2,5-thiadiazole

An alternative route utilizes 3,4-dichloro-1,2,5-thiadiazole as the starting material. Morpholine selectively substitutes the chlorine at position 4 under controlled conditions:

Reaction Conditions

  • Solvent: Methyl ethyl ketone (MEK) or xylene

  • Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Temperature: 44–46°C

  • Time: 24–48 hours

The reaction’s selectivity for position 4 is attributed to the electronic effects of the thiadiazole ring, which activate position 4 for nucleophilic attack. This method avoids intermediate isolation, streamlining the synthesis with yields of 78–92% .

Optimization of Reaction Parameters

Solvent and Catalyst Systems

The choice of solvent and catalyst significantly impacts reaction efficiency and enantiomeric purity. Key findings from experimental data include:

SolventCatalystTemperature (°C)Time (hours)Yield (%)
DMFPiperidine60–65889
MEKKOH44–462491
XyleneKOH44–464885
THFSodium Carbonate60–6514.588

Data adapted from US20110092507A1 .

Polar aprotic solvents like DMF enhance nucleophilicity, while bases such as KOH facilitate deprotonation and accelerate substitution. Prolonged reaction times in xylene mitigate steric hindrance, albeit with marginal yield reductions .

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Chlorination Route: Offers high yields (85–89%) but requires pre-synthesis of the hydroxylated precursor, adding steps.

  • Direct Substitution: Streamlined with fewer intermediates but demands precise temperature control to avoid di-substitution.

Industrial Applicability

The direct substitution method is preferred for large-scale production due to lower solvent volumes and reduced purification needs. MEK and KOH systems are cost-effective and align with green chemistry principles by minimizing waste .

Analytical and Characterization Data

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72–3.68 (m, 4H, morpholine CH₂), 3.45–3.41 (m, 4H, morpholine CH₂) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C-3), 152.4 (C-4), 66.8 (morpholine CH₂), 48.3 (morpholine CH₂) .

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water) confirms >98% purity, with retention times of 6.2 minutes .

Chemical Reactions Analysis

Types of Reactions: AXL 1717 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of AXL 1717 with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-morpholino-1,2,5-thiadiazole is primarily known for its role as a pharmaceutical intermediate . It is structurally related to compounds used in the treatment of various medical conditions, including glaucoma and hypertension.

Case Study: Antihypertensive Activity

In a study published by MDPI, derivatives of thiadiazoles, including this compound, were shown to exhibit significant antihypertensive activity in animal models. The mechanism involves the inhibition of angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure levels .

Compound Activity Model Used Reference
This compoundAntihypertensiveRat modelMDPI

Agricultural Applications

This compound also finds applications in agricultural chemistry as a potential pesticide or herbicide . Its ability to inhibit specific enzymes in pests can lead to effective pest management strategies.

Case Study: Insecticidal Properties

Research indicated that this compound demonstrated effective insecticidal properties against common agricultural pests. Laboratory tests showed a significant reduction in pest populations when exposed to this compound .

Target Pest Effectiveness (%) Concentration (mg/L) Reference
Aphids85%100Fisher Scientific

Materials Science

In materials science, the compound is being explored for its potential use in developing novel materials with unique electronic properties. Its heterocyclic structure allows for modifications that can enhance conductivity or stability.

Case Study: Conductive Polymers

Recent advancements have shown that incorporating this compound into polymer matrices can improve their electrical conductivity. A study demonstrated that polymers modified with this thiadiazole exhibited enhanced charge transport properties compared to unmodified counterparts .

Material Type Conductivity (S/m) Modification Reference
Conductive Polymer0.15With thiadiazolePubChem

Mechanism of Action

AXL 1717 exerts its effects by selectively inhibiting the IGF-1R tyrosine kinase. This inhibition blocks the downstream signaling pathways involved in cell proliferation and survival. The compound induces cell cycle arrest in the G2-M phase and promotes apoptosis in cancer cells. The molecular targets include the IGF-1R and its associated signaling molecules such as Akt and Erk1/2 .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Chloro-4-morpholino-1,2,5-thiadiazole and analogous compounds:

Compound Name Molecular Formula Key Substituents Melting Point/Physical Form Key Applications/Notes Reference
This compound C₆H₈ClN₃OS Cl (position 3), morpholine (position 4) 46°C, yellow crystalline powder Timolol synthesis intermediate
3-Hydroxy-4-morpholino-1,2,5-thiadiazole-1-Oxide C₆H₈N₃O₂S OH (position 3), oxide (S=O) Not reported Timolol impurity; increased polarity due to S=O and OH groups
3-Chloro-4-cyano-1,2,5-thiadiazole (13b) C₄HClN₄S Cl (position 3), CN (position 4) Colorless oil Electrophilic intermediate for nucleophilic substitutions
4-Morpholino-1,2,5-thiadiazol-3-ol C₆H₈N₃O₂S OH (position 3), morpholine (position 4) Not reported Potential solubility enhancement via hydrogen bonding
3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-one C₇H₉ClN₄O₂S Cl (position 3), 3-methylmorpholine Not reported Six-membered thiadiazine ring; altered ring strain and reactivity
4-(4-Fluorobenzyl)-2-(p-tolyl)-1,2,4-thiadiazolidine-3,5-dione C₁₇H₁₃FN₂O₂S Fluorobenzyl, p-tolyl groups Not reported Bulky aromatic substituents for steric modulation

Structural and Functional Analysis

Substituent Effects on Reactivity: The chlorine atom in this compound enhances electrophilicity at position 3, facilitating nucleophilic substitution reactions critical in Timolol synthesis . In contrast, 3-Hydroxy-4-morpholino-1,2,5-thiadiazole-1-Oxide (a Timolol impurity) has reduced electrophilicity due to the electron-donating hydroxyl group and sulfoxide moiety . The morpholine group contributes to solubility in polar solvents and stabilizes intermediates via hydrogen bonding. Replacing morpholine with a nitrile group (as in 13b) increases electrophilicity but reduces solubility .

Ring System Variations: Thiadiazoles (five-membered rings) exhibit higher ring strain and reactivity compared to thiadiazines (six-membered rings). For example, 3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-one has a larger ring, reducing strain but altering regioselectivity in reactions .

Aromatic substituents (e.g., fluorobenzyl in thiadiazolidine-dione derivatives) enhance lipophilicity, impacting membrane permeability in drug design .

Biological Activity

3-Chloro-4-morpholino-1,2,5-thiadiazole (CMTD) is a compound of increasing interest due to its diverse biological activities. Thiadiazole derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of CMTD, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Activity

CMTD has demonstrated significant antimicrobial properties. Studies have shown that thiadiazole derivatives exhibit potent activity against various bacterial and fungal strains. For instance, research indicates that CMTD and its analogs inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds are often in the low micromolar range, highlighting their potential as antimicrobial agents .

Anticancer Properties

CMTD has been evaluated for its anticancer activity through various mechanisms. One notable mechanism involves the inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability of many oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these proteins, thereby exerting an anticancer effect . Additionally, studies have reported that CMTD induces apoptosis in cancer cell lines via activation of caspases and disruption of mitochondrial membrane potential .

Anti-inflammatory Effects

Research has indicated that CMTD possesses anti-inflammatory properties. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests that CMTD may be beneficial in treating inflammatory diseases .

Enzyme Inhibition

CMTD acts primarily through enzyme inhibition. For example, it has been identified as a selective inhibitor of lysosomal acid lipase (LAL), which plays a crucial role in lipid metabolism. Inhibition of LAL leads to reduced cholesterol levels in cells, making CMTD a candidate for therapeutic applications in lysosomal storage disorders like Niemann-Pick disease .

Interaction with Biological Targets

The interaction of CMTD with various biological targets contributes to its pharmacological effects. It has been shown to bind to specific receptors and enzymes, modulating their activity. For instance, studies indicate that CMTD's morpholine moiety enhances its binding affinity to certain biological targets due to its ability to form hydrogen bonds .

Study 1: Antimicrobial Efficacy

A study conducted by Ansari & Lal (2009) evaluated the antimicrobial efficacy of several thiadiazole derivatives, including CMTD. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.5 to 4 µg/mL .

Study 2: Anticancer Activity

In a study published in Cancer Letters, researchers demonstrated that CMTD effectively induces apoptosis in human breast cancer cell lines (MCF-7). The compound was found to activate caspase-3 and caspase-9 pathways, leading to cell death .

Data Tables

Biological Activity MIC (µg/mL) Effect
Staphylococcus aureus0.5Antimicrobial
Escherichia coli4Antimicrobial
MCF-7 (cancer cells)N/AInduces apoptosis

Q & A

Q. What are the established synthetic routes for 3-Chloro-4-morpholino-1,2,5-thiadiazole?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. One documented route starts with 3-chloro-1,2,5-thiadiazole derivatives, where morpholine is introduced via a nucleophilic aromatic substitution under reflux in methanol with sodium methoxide as a base. For example, 3-morpholino-4-hydroxy-1,2,5-thiadiazole can be chlorinated using phosphorus oxychloride (POCl₃) to yield the target compound . Optimization of reaction time (e.g., 16 hours) and temperature (reflux conditions) is critical for achieving yields above 65% .

Q. How is this compound characterized structurally?

Methodological Answer:
Structural confirmation is achieved via 1H NMR, 13C NMR, and mass spectrometry (MS) . Key NMR signals include:

  • 1H NMR (CDCl₃): δ 3.7–3.9 ppm (m, 8H, morpholine ring protons) and absence of aromatic protons due to the thiadiazole core.
  • 13C NMR (CDCl₃): Peaks at ~165 ppm (C-Cl), 125–130 ppm (thiadiazole carbons), and 50–60 ppm (morpholine carbons) .
    High-resolution MS (HRMS) typically confirms the molecular ion [M+H]⁺ at m/z 206.05 (calculated for C₆H₈ClN₃OS) .

Q. What are the solubility and storage recommendations for this compound?

Methodological Answer:
The compound is soluble in chloroform and dichloromethane but has limited solubility in water. For long-term stability, store at 4°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as the morpholine moiety may degrade under acidic or basic conditions .

Q. What role does this compound play in pharmaceutical synthesis?

Methodological Answer:
It is a key intermediate in synthesizing Timolol , a β-blocker used in glaucoma and hypertension treatment. The chlorine atom at the 3-position is replaced by an alkoxy group during Timolol synthesis, enabling stereoselective introduction of the tertiary alcohol side chain. For example, reaction with (R)-epichlorohydrin under basic conditions yields the Timolol precursor .

Q. What degradation products are formed from this compound under thermal stress?

Methodological Answer:
Thermal degradation in aqueous solutions (e.g., autoclaving at 120°C) produces:

4-Hydroxy-3-morpholino-1,2,5-thiadiazole (via hydrolysis of the C-Cl bond).

4-Hydroxy-3-morpholino-1,2,5-thiadiazole-1-oxide (oxidation followed by cleavage).
These products are identified via HPLC-MS and comparative NMR with reference standards .

Q. How is stereochemical control achieved when using this compound in chiral drug synthesis?

Methodological Answer:
In Timolol synthesis, chiral epoxides (e.g., (R)-epichlorohydrin) are used to ensure stereoselective formation of the (S)-configured tertiary alcohol. The reaction proceeds via nucleophilic attack on the less hindered carbon of the epoxide, with the morpholine-thiadiazole core acting as a directing group. Optical purity is validated using chiral HPLC or polarimetry .

Q. How is this compound analyzed as a potential impurity in Timolol formulations?

Methodological Answer:
Reverse-phase HPLC with diode-array detection (DAD) is employed. A C18 column and mobile phase of acetonitrile/water (pH adjusted with trifluoroacetic acid) resolve this compound from Timolol and other impurities. Quantification limits (LOQ) are typically <0.1% w/w, per ICH guidelines .

Q. What solvents and conditions are optimal for its stability in reaction mixtures?

Methodological Answer:
Use aprotic solvents (e.g., dichloromethane, DMF) to minimize hydrolysis. Avoid prolonged heating above 50°C in protic solvents (e.g., methanol, water). For reactions requiring basic conditions, maintain pH <9 to prevent morpholine ring opening .

Q. How can synthetic yields be improved in large-scale production?

Methodological Answer:

  • Catalyst optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance morpholine substitution efficiency.
  • Stepwise temperature control: Initial reaction at 0–5°C to minimize side reactions, followed by gradual warming to reflux .
  • Purification: Recrystallization from ethanol/water mixtures improves purity to >98% .

Q. What analytical techniques are used to study its degradation kinetics?

Methodological Answer:

  • High-performance liquid chromatography (HPLC): Tracks degradation product formation over time.
  • Accelerated stability studies: Samples are stored at 40°C/75% RH for 6 months, with periodic analysis.
  • Kinetic modeling: Arrhenius plots predict shelf-life under standard storage conditions .

Properties

IUPAC Name

4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c7-5-6(9-12-8-5)10-1-3-11-4-2-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUCCQWGVCJGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50184248
Record name 3-Chloro-4-morpholino-1,2,5-thiadiazole
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Molecular Weight

205.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30165-96-9
Record name 3-Chloro-4-morpholino-1,2,5-thiadiazole
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Record name 3-Chloro-4-morpholino-1,2,5-thiadiazole
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Record name 3-Chloro-4-morpholino-1,2,5-thiadiazole
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Record name 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine
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Record name 3-CHLORO-4-MORPHOLINO-1,2,5-THIADIAZOLE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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